埃索美拉唑镁

描述

科学研究应用

Omeprazole Magnesium has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying proton pump inhibitors.

Biology: Investigated for its effects on gastric parietal cells and acid secretion.

Medicine: Widely used in the treatment of GERD, peptic ulcers, and Zollinger-Ellison syndrome

作用机制

Target of Action

Esomeprazole magnesium, also known as Omeprazole magnesium, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production .

Mode of Action

Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Biochemical Pathways

The action of esomeprazole affects the biochemical pathway of gastric acid production. By inhibiting the (H+, K+)-ATPase enzyme, esomeprazole prevents the final step of gastric acid production, thereby reducing the amount of acid secreted into the stomach .

Pharmacokinetics

Upon oral administration, esomeprazole is rapidly absorbed in the gastrointestinal tract . The absolute bioavailability of a single 40 mg dose is 64%, and it increases to 89% with once-daily repeated dosing . Esomeprazole is primarily metabolized in the liver via CYP2C19 and to a lesser extent via 3A4 to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . About 80% of the drug is excreted in the urine, primarily as inactive metabolites .

Result of Action

The primary result of esomeprazole’s action is the suppression of gastric acid secretion . This leads to effective relief from symptoms such as heartburn, regurgitation, and stomach pain associated with excessive acid production . It is used to treat conditions like gastroesophageal reflux disease (GERD), reduce the risk of NSAID associated gastric ulcers, eradicate H. pylori, and treat conditions causing gastric acid hypersecretion .

Action Environment

The action of esomeprazole can be influenced by environmental factors such as the patient’s diet (fasting or fed conditions) and the presence of other drugs . For instance, the pharmacokinetics of esomeprazole can vary under fasting and fed conditions . Additionally, the co-administration of esomeprazole with certain antibiotics for the treatment of H. pylori infections can affect its efficacy .

生化分析

Biochemical Properties

Esomeprazole magnesium exerts its effects by preventing the final step in gastric acid production. It does this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This interaction inhibits both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Cellular Effects

Esomeprazole magnesium has a significant impact on various types of cells and cellular processes. It influences cell function by suppressing gastric acid secretion, which can affect the environment of the stomach and the functioning of other cells within the gastrointestinal tract . It also impacts cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects are complex and depend on the context .

Molecular Mechanism

The mechanism of action of Esomeprazole magnesium involves its binding to the (H+, K+)-ATPase enzyme, an essential component in the final step of gastric acid production . This binding is irreversible, and new enzyme needs to be expressed in order to resume acid secretion . As a result, the duration of the antisecretory effect of Esomeprazole magnesium persists longer than 24 hours .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Esomeprazole magnesium have been observed to change over time. For instance, the drug’s antisecretory effect persists longer than 24 hours due to its irreversible binding to the (H+, K+)-ATPase enzyme . Additionally, studies have shown that serum gastric levels were significantly higher in patients treated with PPIs compared to a control group .

Dosage Effects in Animal Models

In animal models, the effects of Esomeprazole magnesium vary with different dosages. For instance, studies in dogs determined that serum gastric levels were significantly higher in patients treated with PPIs compared to a control group

Metabolic Pathways

Esomeprazole magnesium is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system . The major part of Esomeprazole’s metabolism is dependent upon the CYP2C19 isoenzyme, which forms the hydroxy and desmethyl metabolites .

Subcellular Localization

The subcellular localization of Esomeprazole magnesium and its effects on activity or function are complex and depend on the context. For instance, Esomeprazole magnesium binds to the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells This suggests that the drug localizes to the areas of cells where this enzyme is present

准备方法

Synthetic Routes and Reaction Conditions

The preparation of esomeprazole magnesium involves several steps:

Salt Formation: The resulting esomeprazole is reacted with sodium methoxide to form esomeprazole sodium.

Magnesium Salt Formation: Esomeprazole sodium undergoes salt exchange with magnesium chloride in methanol to produce esomeprazole magnesium trihydrate.

Industrial Production Methods

In industrial settings, esomeprazole magnesium trihydrate is produced by dissolving esomeprazole potassium in water, adding a benign solvent, and heating the solution. An inorganic magnesium salt solution is then added for salification, followed by crystallization and filtration .

化学反应分析

Types of Reactions

Omeprazole Magnesium undergoes various chemical reactions, including:

Oxidation: Conversion of esomeprazole to its active form.

Substitution: Formation of esomeprazole sodium and subsequent exchange with magnesium chloride.

Common Reagents and Conditions

Oxidizing Agents: Used in the initial oxidation step.

Sodium Methoxide: For the formation of esomeprazole sodium.

Magnesium Chloride: For the final salt exchange to produce esomeprazole magnesium.

Major Products

The primary product of these reactions is esomeprazole magnesium trihydrate, which is used in pharmaceutical formulations .

相似化合物的比较

Omeprazole Magnesium is compared with other proton pump inhibitors such as:

Omeprazole: Esomeprazole is the S-isomer of omeprazole, offering greater efficacy in acid suppression.

Pantoprazole: Similar efficacy but different pharmacokinetic profiles.

Lansoprazole: Comparable in effectiveness but varies in metabolism and bioavailability.

Dexlansoprazole: Another PPI with dual delayed-release formulation.

Rabeprazole: Similar mechanism but different in terms of onset and duration of action.

Omeprazole Magnesium stands out due to its higher bioavailability and prolonged duration of action compared to some of its counterparts .

属性

CAS 编号 |

95382-33-5 |

|---|---|

分子式 |

C34H36MgN6O6S2 |

分子量 |

713.1 g/mol |

IUPAC 名称 |

magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2 |

InChI 键 |

KWORUUGOSLYAGD-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |

规范 SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |

Pictograms |

Irritant |

同义词 |

(T-4)-Bis[5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolato]magnesium; 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazoleMagnesium Complex; Magnesium Omeprazole; |

产品来源 |

United States |

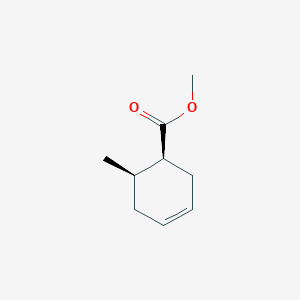

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

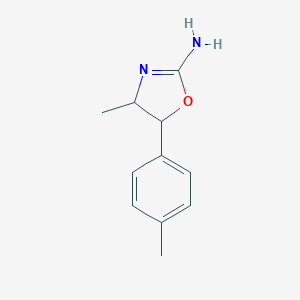

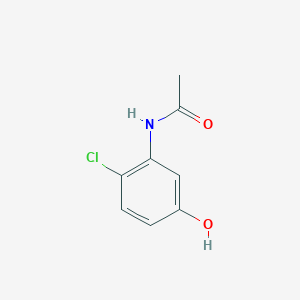

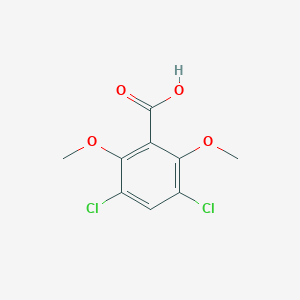

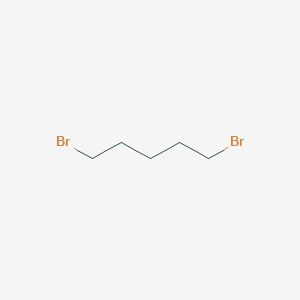

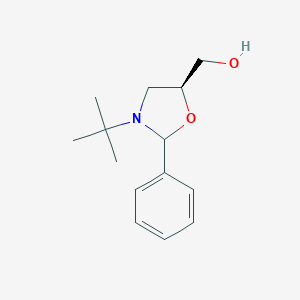

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol](/img/structure/B145537.png)

![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)